1-[3-(Methylthio)phenyl]-2-pyrrolidinone
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13NOS |
|---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
1-(3-methylsulfanylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H13NOS/c1-14-10-5-2-4-9(8-10)12-7-3-6-11(12)13/h2,4-5,8H,3,6-7H2,1H3 |
InChI Key |
RHSDENLUFOISFI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)N2CCCC2=O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to N-Arylpyrrolidinones
The construction of the N-arylpyrrolidinone core can be achieved through various established synthetic pathways. These routes typically involve either forming the pyrrolidinone ring from a linear precursor already bearing the aryl group or attaching the aryl group to a pre-existing pyrrolidinone ring.
Cyclization Reactions for Pyrrolidinone Ring Formation
The formation of the five-membered lactam ring is a key step in many synthetic strategies. This is often accomplished through the intramolecular cyclization of linear precursors. A common method involves the reaction of a γ-amino acid or its derivative, where the amine and carboxylic acid functionalities condense to form the amide bond of the pyrrolidinone ring. dntb.gov.ua For instance, the reductive amination of a 1,4-dicarbonyl compound with a primary amine, followed by reduction, is a well-established route to pyrrolidine-containing compounds. mdpi.com
Another classical approach is the thermal condensation of γ-butyrolactone with an appropriate aniline (B41778). This reaction, while straightforward, often requires high temperatures and may not be suitable for sensitive substrates. Advances in this area include the use of catalysts to facilitate the reaction under milder conditions.
Modern methods also include transition-metal-catalyzed reactions and cycloadditions. mdpi.comresearchgate.net For example, photocatalytic [3+2] cycloaddition reactions have been developed for the efficient assembly of pyrrolidine (B122466) rings. researchgate.net Intramolecular cyclization of acyclic compounds is a prominent strategy for creating the pyrrolidine skeleton, with methods like the Williamson reaction being employed for specific precursors. mdpi.com
N-Arylation Strategies for Substituted Phenyl Moieties
When the synthetic strategy involves attaching the aryl group to a pre-existing 2-pyrrolidinone (B116388) ring, several powerful cross-coupling reactions are available. These methods have become central to modern organic synthesis due to their reliability and broad substrate scope. nih.gov
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. This reaction is highly versatile and tolerant of a wide range of functional groups, making it a powerful tool for the synthesis of N-arylpyrrolidinones. nih.gov Similarly, the Ullmann condensation, a copper-catalyzed reaction, has historically been used for N-arylation, although it often requires harsher reaction conditions than palladium-catalyzed methods. nih.govnih.gov More recent developments have led to milder, ligand-assisted copper-catalyzed N-arylation protocols. nih.gov
The Chan-Evans-Lam coupling offers an alternative, using boronic acids as the aryl source in a copper-catalyzed reaction. This method is often complementary to palladium-catalyzed approaches and can be advantageous in certain contexts. nih.gov
| N-Arylation Method | Catalyst System | Aryl Source | Key Features |
| Buchwald-Hartwig Amination | Palladium/Phosphine Ligand | Aryl Halide/Triflate | High functional group tolerance, mild conditions. |
| Ullmann Condensation | Copper | Aryl Halide | Classic method, often requires high temperatures. |
| Chan-Evans-Lam Coupling | Copper | Aryl Boronic Acid | Complementary to palladium-based methods. |
Approaches for Incorporating the Methylthio Phenyl Moiety
The introduction of the methylthio (-SMe) group onto the phenyl ring is a critical aspect of the synthesis of 1-[3-(Methylthio)phenyl]-2-pyrrolidinone. This can be accomplished either by starting with a precursor that already contains the methylthio group or by introducing it at a later stage of the synthesis.
Thioether Formation Techniques
The formation of aryl thioethers can be achieved through several methods. A common approach involves the reaction of an aryl halide with a methylthiolate salt, such as sodium thiomethoxide. This nucleophilic aromatic substitution reaction is often facilitated by a copper catalyst. For example, the synthesis of 4-methylthio phenylacetic acid can be achieved by reacting a p-halogenated phenylacetic acid derivative with sodium methyl mercaptide in the presence of cuprous ions. google.com
Another route involves the reaction of an aryl diazonium salt with a sulfur nucleophile. This method allows for the introduction of the thioether group at a specific position on the aromatic ring.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile methods for the formation of carbon-sulfur bonds. nih.govresearchgate.net These reactions offer a mild and efficient alternative to traditional methods. For instance, aryl bromides can be coupled with a thiol surrogate, such as triisopropylsilanethiol (B126304) (TIPS-SH), in the presence of a palladium catalyst to form a silylated thioether, which can then be used to generate the desired thioether. nih.gov This approach avoids the need to handle volatile and often odorous thiols directly.
Recent advancements include the development of one-pot procedures for the synthesis of unsymmetrical diaryl thioethers from two different aryl bromides and a thiol surrogate, showcasing the efficiency of palladium catalysis. nih.gov Furthermore, palladium-catalyzed intermolecular transthioetherification reactions of aryl halides with existing thioethers or thioesters have been developed, expanding the toolkit for C-S bond formation. researchgate.netrsc.org
| Reaction | Catalyst | Sulfur Source | Aryl Precursor | Yield Range |
| Coupling with Thiol Surrogate | Pd(OAc)₂ / CyPF-tBu | Triisopropylsilanethiol | Aryl Bromide | Good to Excellent nih.gov |
| Direct α-Arylation of Thioethers | Palladium / NiXantPhos | Aryl Benzyl Sulfide (B99878) | Aryl Bromide | 50-97% nih.gov |
| Transthioetherification | Palladium | Thioethers/Thioesters | Aryl Halide | >70 examples successful rsc.org |
Novel Synthetic Strategies and Methodological Advancements
For example, a one-pot synthesis of unsymmetrical diaryl sulfides has been developed using a palladium catalyst, coupling two different aryl bromides with a thiol surrogate. nih.gov This strategy could be adapted for the synthesis of this compound by carefully selecting the appropriate starting materials.
Furthermore, C-H functionalization has emerged as a powerful strategy in organic synthesis. nih.gov The direct arylation of C-H bonds offers an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. While challenging, the development of catalysts capable of selectively activating and functionalizing C-H bonds could lead to more direct and efficient syntheses of complex molecules like this compound. Recent progress includes the direct α-arylation of thioethers, which could be relevant for introducing the aryl group adjacent to the sulfur atom. nih.gov
Another innovative approach involves a Smiles-Truce cascade reaction, where arylsulfonamides react with cyclopropane (B1198618) diesters under basic conditions to yield α-arylated pyrrolidinones in a one-pot process. acs.org This method constructs both a C-N and a C-C bond in a single operation without the need for transition metals. acs.org
One-Pot Multicomponent Reaction Approaches
One-pot multicomponent reactions (MCRs) offer an efficient route to complex molecules like this compound by combining three or more reactants in a single step. A plausible MCR approach for the synthesis of N-aryl pyrrolidinones involves the reaction of an aniline derivative, a γ-keto acid or its equivalent, and a reducing agent. rsc.orgresearchgate.net In the context of this compound, this would involve the condensation of 3-(methylthio)aniline (B157570) with a suitable four-carbon backbone precursor, such as γ-butyrolactone or succinic anhydride, in the presence of a catalyst.
Another potential MCR strategy could involve a transition-metal-catalyzed reaction between 3-(methylthio)aniline, a suitable dihaloalkane, and a carbon monoxide source to construct the pyrrolidinone ring in a single operation. While specific examples for this exact molecule are not prevalent in the literature, the general principles of MCRs suggest these as viable synthetic pathways. nih.gov
Organocatalytic and Biocatalytic Syntheses
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds. bohrium.comrsc.org The synthesis of chiral this compound derivatives could potentially be achieved through organocatalytic methods. For instance, a proline-derived catalyst could facilitate an asymmetric Michael addition of a nucleophile to an appropriate α,β-unsaturated precursor, followed by cyclization to form the pyrrolidinone ring. nih.govbeilstein-journals.orgnih.gov
Biocatalysis offers a green and highly selective alternative for lactam synthesis. nih.govnih.govchemistryworld.comthieme-connect.com Enzymes such as lipases and amidases can be employed for the cyclization of γ-amino acids or the amidation of γ-hydroxy esters. rsc.org A hypothetical biocatalytic route to this compound could involve the enzymatic resolution of a racemic precursor or the direct enzymatic synthesis from a suitable substrate, such as a γ-amino acid derivative of 3-(methylthio)aniline. The use of whole-cell biocatalysts or isolated enzymes could provide high enantioselectivity under mild reaction conditions. researchgate.net
Sustainable and Green Chemistry Methodologies in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals. ucl.ac.uk For the synthesis of this compound, green approaches would focus on minimizing waste, using less hazardous solvents, and employing catalytic methods. nih.govsigmaaldrich.com
The use of water as a solvent, microwave-assisted synthesis to reduce reaction times, and the development of recyclable catalysts are all key aspects of a green synthetic approach. rsc.org For example, a transition-metal-catalyzed amination of a γ-lactone with 3-(methylthio)aniline in an aqueous medium would represent a greener alternative to traditional methods that often rely on volatile organic solvents. Furthermore, enzymatic approaches, as mentioned above, are inherently green due to their biodegradability and operation under mild conditions. bohrium.com
Derivatization and Functionalization of this compound
The chemical structure of this compound offers multiple sites for derivatization, allowing for the generation of a library of related compounds with potentially diverse properties.
Modification of the Pyrrolidinone Ring
The pyrrolidinone ring is amenable to a variety of chemical modifications. The carbonyl group can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride, which would convert the lactam to the corresponding pyrrolidine. The α-position to the carbonyl group can be functionalized through enolate chemistry, allowing for the introduction of various substituents. researchgate.net Ring-opening of the lactam under hydrolytic conditions (acidic or basic) would yield the corresponding γ-amino acid. Additionally, the pyrrolidinone ring can undergo ring-expansion or contraction reactions under specific conditions to form other heterocyclic systems. rsc.org
Transformations involving the Methylthio Group
The methylthio group (-SCH₃) is a versatile functional group that can undergo several transformations. Oxidation of the sulfide can lead to the corresponding sulfoxide (B87167) and sulfone, which would significantly alter the electronic properties of the phenyl ring. researchgate.net The methylthio group can also be a leaving group in nucleophilic aromatic substitution reactions under certain conditions. Furthermore, transition metal-catalyzed cross-coupling reactions could potentially be used to replace the methylthio group with other functional groups. acs.org
Substitution Pattern Variations on the Phenyl Ring
The phenyl ring of this compound can be further functionalized through electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The directing effects of the existing substituents (the pyrrolidinone ring and the methylthio group) will determine the position of the incoming electrophile. Both the N-acyl group and the methylthio group are generally ortho-, para-directing activators. However, the steric hindrance from the pyrrolidinone ring might influence the regioselectivity of the substitution. msu.edumsu.edu Nucleophilic aromatic substitution is also a possibility if a suitable leaving group is introduced onto the ring, or through the activation of the ring with strong electron-withdrawing groups. researchgate.netnih.gov
Advanced Spectroscopic and Structural Elucidation Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms. For 1-[3-(Methylthio)phenyl]-2-pyrrolidinone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to confirm its proposed structure.
Based on analogous compounds, the predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. The pyrrolidinone ring protons are expected to appear as multiplets in the aliphatic region, while the aromatic protons of the 3-(methylthio)phenyl group will reside in the aromatic region, with splitting patterns indicative of a 1,3-disubstituted benzene (B151609) ring. The methylthio protons would present as a characteristic singlet.
Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| H-3' | ~2.20 | Quintet |
| H-4' | ~2.55 | Triplet |
| H-5' | ~3.80 | Triplet |
| Ar-H | 7.00 - 7.50 | Multiplets |
| S-CH₃ | ~2.50 | Singlet |
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C-3' | ~18 |
| C-4' | ~31 |
| C-5' | ~49 |
| C-2' (C=O) | ~175 |
| Ar-C | 120 - 140 |
| S-CH₃ | ~15 |
Deuterium (B1214612) (²H) labeling is a powerful tool in NMR spectroscopy for simplifying complex spectra and aiding in signal assignment. In the analysis of this compound, selective deuteration at specific positions can be employed. For instance, deuteration of the pyrrolidinone ring would lead to the disappearance of the corresponding proton signals in the ¹H NMR spectrum, confirming their location. Similarly, replacing the methylthio protons with deuterium would cause the singlet at approximately 2.50 ppm to vanish, verifying its assignment. This technique is particularly useful in distinguishing between overlapping signals in a crowded spectrum. cambridge.orgscholaris.cawikipedia.orglibretexts.orgacs.orgnih.govmiamioh.edu
Advanced NMR techniques, such as DEPT (Distortionless Enhancement by Polarization Transfer), would be utilized to differentiate between CH, CH₂, and CH₃ groups in the ¹³C NMR spectrum, further confirming the carbon framework of the molecule.
Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms within a molecule. For this compound, several key 2D-NMR techniques would be applied:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For the target molecule, COSY would show correlations between the adjacent methylene (B1212753) protons within the pyrrolidinone ring (H-3' with H-4', and H-4' with H-5'). It would also show correlations between the aromatic protons, helping to delineate the substitution pattern on the phenyl ring. chemguide.co.ukharvard.edursc.orgipb.ptmdpi.comresearchgate.netlibretexts.orgyoutube.comnih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). Each cross-peak in the HSQC spectrum would link a proton signal to the carbon signal of the atom it is attached to. This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals. harvard.edumdpi.comresearchgate.netlibretexts.orgsapub.orgthermofisher.comnih.gov
Together, these 2D-NMR experiments provide a comprehensive map of the molecular structure, confirming the atom-to-atom connectivity and solidifying the structural elucidation.
Utilization of Mass Spectrometry (MS) in Molecular Identity Verification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the elemental composition of this compound. The calculated exact mass for the molecular formula C₁₁H₁₃NOS is 207.0718. An experimental HRMS measurement that corresponds to this value within a few parts per million (ppm) would provide strong evidence for the proposed elemental composition.
In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion of this compound is subjected to fragmentation (e.g., through electron ionization or collision-induced dissociation), it will break apart in a predictable manner.
Based on the fragmentation of analogous N-aryl amides and thioanisole (B89551) derivatives, several key fragments would be expected: libretexts.orgmiamioh.educhemguide.co.uksapub.org
Loss of the pyrrolidinone ring: A common fragmentation pathway for N-substituted pyrrolidinones is the cleavage of the bond between the nitrogen and the phenyl ring, leading to a fragment corresponding to the [M - C₄H₆NO]⁺ ion.
Fragmentation of the pyrrolidinone ring: The pyrrolidinone ring itself can undergo fragmentation, for example, through the loss of CO.
Cleavage of the methylthio group: The C-S bond of the methylthio group can cleave, resulting in the loss of a methyl radical (•CH₃) or a thiomethyl radical (•SCH₃).
Fragmentation of the phenyl ring: The aromatic ring can also undergo fragmentation, although this is typically less favorable than the cleavage of the substituents.
Predicted Key Mass Spectrometry Fragments
| m/z | Predicted Fragment Identity |
| 207 | [M]⁺ (Molecular Ion) |
| 192 | [M - CH₃]⁺ |
| 160 | [M - SCH₃]⁺ |
| 136 | [C₇H₇S]⁺ |
| 85 | [C₄H₇NO]⁺ |
The observed fragmentation pattern in the mass spectrum would serve as a fingerprint for the molecule, providing confirmatory evidence for the presence of the pyrrolidinone ring and the 3-(methylthio)phenyl group.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. These two techniques are often complementary.
For this compound, the key functional groups that would give rise to characteristic vibrational bands are the carbonyl group (C=O) of the lactam, the C-N bond of the amide, the aromatic C-H and C=C bonds of the phenyl ring, and the C-S bond of the methylthio group.
Predicted Key Vibrational Frequencies
| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Aromatic C-H stretch | 3100 - 3000 | 3100 - 3000 |
| Aliphatic C-H stretch | 3000 - 2850 | 3000 - 2850 |
| C=O stretch (amide) | ~1680 | ~1680 |
| Aromatic C=C stretch | 1600 - 1450 | 1600 - 1450 |
| C-N stretch | 1400 - 1200 | 1400 - 1200 |
| C-S stretch | 700 - 600 | 700 - 600 |
The strong absorption band around 1680 cm⁻¹ in the FT-IR spectrum would be a clear indicator of the carbonyl group of the five-membered lactam ring. The aromatic region of both the FT-IR and Raman spectra would show a series of bands corresponding to the C=C stretching vibrations of the phenyl ring, and the pattern of these bands can sometimes provide information about the substitution pattern. The C-S stretching vibration is typically weak in the FT-IR spectrum but may be more readily observed in the Raman spectrum.
Conformational analysis can also be aided by vibrational spectroscopy, as different conformers of a molecule may exhibit slightly different vibrational frequencies. Theoretical calculations can be used to predict the vibrational spectra of different possible conformers, and comparison with the experimental spectra can provide insights into the preferred conformation of this compound in the solid state or in solution.
X-ray Crystallography for Solid-State Structural Determination and Conformation
There is no publicly available information on the X-ray crystallographic analysis of this compound. To date, no studies detailing the single-crystal X-ray diffraction, crystal system, space group, or specific bond lengths and angles for this compound have been found. Such data would be invaluable for definitively determining its three-dimensional structure and conformational properties in the solid state.
Chromatographic Techniques for Purity Assessment and Isolation
Specific chromatographic methods for the purity assessment and isolation of this compound have not been detailed in the available literature. While Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard techniques for such purposes, optimized methodologies for this particular compound are not documented.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Methodologies
There are no specific, published GC or HPLC methods for the analysis of this compound. For related compounds like N-methyl-2-pyrrolidone, various methods exist. For instance, a headspace solid-phase microextraction (HS-SPME) method coupled with GC has been developed for N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidinone. researchgate.net Similarly, HPLC methods coupled with mass spectrometry (MS/MS) have been described for the analysis of N-methyl-2-pyrrolidinone in biological matrices. fda.gov However, without experimental data, it is not possible to provide specific parameters such as the type of column, mobile phase, flow rate, or detection method that would be suitable for this compound.
Chiral Chromatography for Enantiomeric Separation
As a chiral compound, this compound possesses enantiomers. However, there are no specific methods reported for the enantiomeric separation of this compound. Chiral chromatography, which can be performed using either chiral stationary phases (CSPs) or chiral selectors in the mobile phase, is the standard approach for separating enantiomers. nih.govresearchgate.net The development of such a method would require screening various chiral columns and mobile phases to achieve baseline separation of the enantiomers. Without such studies, no detailed methodology or data on the resolution of this compound enantiomers can be provided.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
No studies utilizing DFT to analyze the electronic structure and molecular geometry of 1-[3-(Methylthio)phenyl]-2-pyrrolidinone were found.
Ab Initio Methods for Conformational Preferences and Energetics
No research employing Ab Initio methods to determine the conformational preferences and energetics of this compound was identified.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
There were no available NBO analyses to detail the intramolecular interactions of this compound.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
No MEP mapping studies to predict the reactivity of this compound were found.
Molecular Dynamics (MD) Simulations
Conformational Sampling and Trajectory Analysis
No MD simulations detailing the conformational sampling and trajectory analysis of this compound were available.
Solvent Effects and Dynamic Behavior
Molecular dynamics (MD) simulations are frequently used to study the behavior of molecules in different solvent environments. These simulations can reveal how solvents influence the conformation, stability, and interactions of a compound. Such studies are crucial for understanding a molecule's behavior in biological systems. Despite the importance of this analysis, no specific molecular dynamics or solvent effect studies for this compound have been identified. Research on related compounds, such as N-methyl-2-pyrrolidone (NMP), has explored its properties as a pharmaceutical solvent, but this does not extend to the dynamic behavior of this compound as a solute. nih.govresearchgate.net
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org This is commonly used to predict the interaction between a small molecule (ligand) and a protein target.
Ligand-Protein Binding Site Prediction
Predicting where and how a ligand binds to a protein is a foundational step in drug design. This process involves identifying potential binding pockets on a protein and evaluating the ligand's fit. While studies exist that perform docking for various pyrrolidinone derivatives to predict their interaction with biological targets like lipoxygenase or α-mannosidase enzymes, no such predictions have been published specifically for this compound. nih.govnih.gov
Analysis of Non-Covalent Interactions at Binding Interfaces
The stability of a ligand-protein complex is governed by non-covalent interactions, including hydrogen bonds, π-stacking, and hydrophobic interactions. mhmedical.comscielo.org.mx Computational tools can analyze and quantify these interactions to understand the basis of binding affinity. Research frequently details these interactions for various compounds, but a specific analysis of the non-covalent interactions for this compound with any biological target is currently unavailable in the literature.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. researchgate.netnih.gov These models are then used in virtual screening to search large compound databases for other molecules that fit the model and may have similar activity. nih.govresearchgate.netbiomedpharmajournal.org This is a common strategy in the discovery of new bioactive molecules. However, no pharmacophore models derived from or used to screen for compounds related to this compound are described in the available scientific reports. Studies on other pyrrolidinone-containing structures have utilized these methods to identify inhibitors for various enzymes, demonstrating the utility of the approach within this class of compounds. nih.govnih.govresearchgate.net
Structure Activity Relationship Sar Investigations at a Mechanistic Level
Elucidation of Structural Features Influencing Biological Target Interactions
The interaction between a small molecule like 1-[3-(Methylthio)phenyl]-2-pyrrolidinone and its biological target is a highly specific event governed by the molecule's structural and electronic properties. Key features such as the pyrrolidinone ring, its substituents, the nature and orientation of the phenyl moiety, and the molecule's stereochemistry all play pivotal roles. nih.govmalariaworld.orgmdpi.com
The five-membered pyrrolidinone ring is a common scaffold in medicinal chemistry, valued for its ability to present substituents in a defined three-dimensional arrangement. nih.gov The nitrogen atom of the pyrrolidinone ring serves as a key point for substitution, with a significant percentage of FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position. nih.gov
Substituents on the carbon atoms of the pyrrolidinone ring can significantly influence the molecule's conformation and, consequently, its biological activity. For example, substituents at the C-4 position can control the puckering of the ring, leading to either C-4-exo or C-4-endo envelope conformations. nih.gov This conformational control can be critical for achieving the optimal orientation of other parts of the molecule for binding to a biological target. Similarly, introducing substituents at the C-3 position can also profoundly affect activity. In related scaffolds, such as pyrrolidine-2,5-diones, the nature of the C-3 substituent has been shown to be a determinant of anticonvulsant activity. nih.gov
| Position of Substitution | Substituent Type | Observed Effect on Activity/Conformation | Reference Scaffold | Citation |
|---|---|---|---|---|
| C-4 | Fluorine (trans) | Favors C-4-exo envelope conformation | Proline | nih.gov |
| C-4 | Fluorine (cis) | Favors C-4-endo envelope conformation | Proline | nih.gov |
| C-3 | sec-Butyl | Positively affects anticonvulsant activity | Pyrrolidine-2,5-dione | nih.gov |
| C-3 | Benzhydryl | Increased anticonvulsant activity in specific tests | Pyrrolidine-2,5-dione | nih.gov |
The N-phenyl group is a critical component for the activity of many pyrrolidinone-based compounds. nih.gov The nature and position of substituents on this aromatic ring can modulate electronic properties, lipophilicity, and steric interactions with the target binding site.
The orientation of the phenyl ring relative to the pyrrolidinone core is also crucial. The rotational barrier around the N-C(aryl) bond will determine the preferred conformations and whether key substituents on the phenyl ring can be placed in the appropriate binding pockets of the target protein. In studies on related N-phenyl compounds, substitution patterns on the phenyl ring were found to be key determinants of activity. For instance, in a series of protoporphyrinogen oxidase (PPO) inhibitors based on the N-phenyl pyrrolidinone scaffold, a 2,4,5-substitution pattern on the phenyl ring was found to be optimal. nih.gov
| Scaffold | Substituent Position(s) | Substituent(s) | Impact on Activity | Citation |
|---|---|---|---|---|
| 1β-methyl-2-(5-phenylpyrrolidin-3-ylthio)carbapenem | 4-position | Aminomethyl or Methylaminomethyl | Enhanced antibacterial activity | nih.gov |
| N-phenyl pyrrolidin-2-one | 4-chloro-2-fluoro-5-propoxy | Cl, F, O-Propyl | Excellent post-emergency herbicidal activity | nih.gov |
| 1-[3-(phenylthio)propyl]piperazine | 4-position | Various | Resonance and hydrophobic parameters important for hypotensive activity | nih.gov |
Stereochemistry is a critical factor that often dictates the biological activity of chiral compounds. nih.govmalariaworld.orgmdpi.com Since biological targets like enzymes and receptors are themselves chiral, they can differentiate between stereoisomers of a drug molecule. This can lead to one isomer having high potency while another is significantly less active or even inactive. nih.gov
| Compound Class | Stereoisomers Compared | Observed Difference in Activity | Citation |
|---|---|---|---|
| Ohmefentanyl analogs | (3R,4S,2'S) vs. its antipode | The (3R,4S,2'S) isomer was ~13,100 times more potent than morphine, while its antipode was one of the least potent isomers. | nih.gov |
| 3-Br-acivicin derivatives | (5S, αS) isomers vs. other isomers | Only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting stereoselective uptake or target binding. | nih.govmdpi.com |
| Pyrrolidine bis-cyclic guanidines | Inversion of R1 and R2 stereocenters vs. parent | Resulted in an equipotent mMC1R agonist compound. | nih.gov |
Systematic Chemical Modification and Activity Profiling
To fully map the SAR of this compound, a systematic approach to chemical modification is required. This involves designing and synthesizing new analogs where specific parts of the molecule are altered and then profiling their biological activity.
Isosteric and bioisosteric replacement is a powerful strategy in drug design used to improve potency, selectivity, or metabolic properties of a lead compound. This involves replacing a functional group with another group of similar size, shape, and electronic character.
For the this compound scaffold, the methylthio group (-SCH₃) is a prime candidate for such modifications. For instance, it could be replaced by other small, neutral groups like a methoxy group (-OCH₃) or a chloro group (-Cl) to probe the importance of the sulfur atom versus steric bulk or electronic effects.
A common bioisosteric modification for a thioether is oxidation to the corresponding sulfoxide (B87167) (-SOCH₃) or sulfone (-SO₂CH₃). This transformation dramatically increases the polarity and hydrogen bonding capability of the group, which could lead to different interactions with the biological target and alter the compound's solubility and metabolic stability. In the synthesis of pyrimidine (B1678525) analogues, the oxidation of thioethers to sulfoxides and sulfones has been a key strategy to produce novel compounds with enhanced pharmacological activity. researchgate.net
A comprehensive SAR exploration would involve the design and synthesis of several series of analogs based on the this compound core. researchgate.net The goal of such a program is to identify the key structural requirements for activity. researchgate.netmdpi.com
Key synthetic campaigns would include:
Phenyl Ring Analogs: Synthesizing analogs where the methylthio group is moved to the ortho- and para-positions to investigate the importance of its meta-orientation. A second series would involve replacing the methylthio group with a range of electronically different substituents (e.g., electron-donating -OH, -OCH₃ and electron-withdrawing -CN, -CF₃, -NO₂) at the meta-position to build a QSAR model. nih.gov
Pyrrolidinone Ring Analogs: Introducing small alkyl groups (e.g., methyl) at the C-3, C-4, and C-5 positions, often in a stereocontrolled manner, to probe for sensitive steric interactions and explore the impact of chirality. nih.gov
Scaffold Analogs: Replacing the pyrrolidinone ring with other 5- or 6-membered lactams to assess the importance of the ring size for optimal geometry.
The synthesis of these N-phenyl lactam analogs typically involves the coupling of a substituted aniline (B41778) (e.g., 3-(methylthio)aniline) with an appropriate lactone or gamma-halo ester under conditions that favor N-arylation. The results from testing these rationally designed analogs would provide a detailed understanding of the SAR, guiding the design of more potent and selective compounds. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Development of Predictive Models for Biological Interactions
The development of a predictive QSAR model is a systematic process that involves several key stages. Initially, a dataset of compounds with known biological activities, referred to as the training set, is compiled. Subsequently, a wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. Using statistical methods, such as Multiple Linear Regression (MLR), a relationship is then established between a selection of these descriptors and the observed biological activity.
A crucial aspect of QSAR model development is rigorous validation to ensure its predictive power and robustness. Common validation techniques include internal validation methods like Leave-One-Out (LOO) and Leave-Many-Out (LMO) cross-validation, as well as external validation using a separate test set of compounds that were not used in the model's creation. The Y-scrambling test is another important validation method used to confirm that the model is not a result of chance correlation.
For instance, a QSAR study on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives, which share the pyrrolidin-2-one core with the target compound, successfully developed a predictive model for their antiarrhythmic activity. This model was established using a forward stepwise MLR analysis and was rigorously validated through LOO, LMO, Y-scrambling, and external validation tests nih.gov. The statistical quality of the resulting model demonstrated a high correlation between the predicted and observed activities, indicating its potential utility in predicting the activity of new, similar compounds nih.gov.
Identification of Key Molecular Descriptors Governing Activity
The primary goal of a QSAR study is to identify the key molecular descriptors that significantly influence the biological activity of the compounds. These descriptors provide valuable insights into the mechanism of action at a molecular level.
In the aforementioned study of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives, several key descriptors were identified as being crucial for their antiarrhythmic activity. These descriptors fall into different categories, including topological, quantum-chemical, and physicochemical properties.
The following interactive data table summarizes the key molecular descriptors that were found to govern the activity of the studied 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives, which can serve as a reference for postulating the important structural features for This compound .
| Descriptor | Type | Description | Implication for Biological Activity |
| JGI4 | Topological | A measure of the mean topological charge index of order 4, related to the overall size and branching of the molecule. | A positive correlation suggests that an increase in this descriptor, potentially related to specific branching patterns, enhances activity. |
| PCR | 3D Descriptor | A descriptor derived from the principal components of the molecular geometry, reflecting the overall shape of the molecule. | Its significance highlights the importance of the three-dimensional conformation for effective interaction with the biological target. |
| Hy | Physicochemical | A hydrophilic factor that quantifies the water-loving character of the molecule. | A positive coefficient indicates that increased hydrophilicity may be beneficial for the observed biological activity. |
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Mechanistic Investigations of Biological Interactions Preclinical Models
Cellular Pathway Perturbation Analysis (In Vitro)
Investigation of Cellular Signaling Pathways
While direct investigations into the effects of 1-[3-(Methylthio)phenyl]-2-pyrrolidinone on cellular signaling are not extensively documented, studies on similar N-aryl lactam structures provide valuable insights. For instance, the pyrrolidine (B122466) derivative 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) has been shown to suppress Toll-like receptor (TLR) signaling pathways. nih.gov FPP inhibits the activation of key transcription factors, nuclear factor-κB (NF-κB) and interferon regulatory factor 3 (IRF3), which are induced by TLR agonists. nih.gov This inhibition consequently down-regulates the expression of inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov The core pyrrolidine structure is central to these activities, suggesting that other derivatives, potentially including this compound, could modulate inflammatory or immune signaling pathways.
Modulation of Protein-Protein Interactions
Protein-protein interactions (PPIs) are fundamental to most cellular processes and represent a significant target for therapeutic intervention. nih.gov Aberrant PPIs are linked to numerous diseases, and small molecules that can disrupt or stabilize these interactions are of great interest. nih.gov A key strategy in designing PPI modulators is to mimic the "hot-spot" residues on one of the protein partners. nih.gov
Compounds featuring scaffolds like pyrrole (B145914) and pyrrolidine have been developed as mimetics of α-helix structures involved in crucial PPIs, such as the interaction between the tumor suppressor p53 and its negative regulator MDM2. nih.govmdpi.com For example, tetrasubstituted pyrrole derivatives have been identified as potential mimics of hydrophobic protein-recognition motifs, enabling them to disrupt such interactions. mdpi.com The N-phenyl-pyrrolidinone structure of this compound provides a three-dimensional framework that could potentially be functionalized to interfere with specific PPI interfaces, although direct evidence for this activity has not yet been reported.
Mechanisms of Antiproliferative Effects in Cellular Models
The antiproliferative activity of compounds containing the pyrrolidine or pyrrole nucleus is a subject of ongoing research. nih.govnih.gov The mechanisms often involve targeting fundamental cellular processes required for cancer cell growth and survival. One potential mechanism for related heterocyclic compounds involves the inhibition of DNA topoisomerase I, an enzyme critical for DNA replication. nih.gov In silico docking studies of some 1-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives suggested a propensity to bind the DNA-topoisomerase I complex, thereby potentially blocking cell proliferation. nih.gov While this specific activity has not been confirmed for this compound, the shared structural elements suggest that interference with DNA replication machinery is a plausible area for investigation.
Antimicrobial Mechanisms in Preclinical Models
The pyrrolidine and pyrrole rings are core components of many natural and synthetic antimicrobial agents. nih.gov
Studies on Bacterial or Fungal Target Modulation
The pyrrolidine scaffold is found in various antibacterial agents. nih.gov For example, certain carbapenem (B1253116) antibiotics incorporate a pyrrolidin-3-ylthio moiety, which is crucial for their antibacterial spectrum against both Gram-positive and Gram-negative bacteria. nih.gov The specific substituents on the pyrrolidine ring significantly influence the potency and spectrum of these antibiotics. nih.gov
Furthermore, naturally occurring antibiotics like pyrrolomycins, which contain a polyhalogenated nitropyrrole nucleus, exhibit potent activity against Gram-positive bacteria. nih.gov Their mechanism of action involves acting as protonophores, which shuttle protons across bacterial membranes, disrupting the membrane potential and leading to cell death. nih.gov Given the presence of the sulfur-containing (methylthio) group, a feature known to be important in other antimicrobial contexts, this compound could potentially interfere with bacterial cellular processes, although specific targets have not been identified.
Insights into Antiviral Mechanisms
Currently, there is no specific research available detailing the antiviral mechanisms of this compound.
Antioxidant Mechanisms at a Molecular Level
Derivatives of the 2-pyrrolidinone (B116388) scaffold have been evaluated for their antioxidant properties. nih.govresearchgate.netresearchgate.net Antioxidants can neutralize harmful reactive oxygen species (ROS), thereby mitigating oxidative stress, which is implicated in a wide range of diseases. researchgate.net The antioxidant capacity of a molecule is often related to its ability to donate a hydrogen atom or an electron to a free radical.
Studies on other phenyl-substituted heterocyclic compounds, such as 3-methyl-1-phenyl-2-pyrazolin-5-one (MCI-186), have demonstrated significant antioxidant activity. nih.gov MCI-186 was shown to inhibit the oxidation of phosphatidylcholine liposomal membranes initiated by both water-soluble and lipid-soluble initiators, suggesting it can act as a potent antioxidant in both aqueous and lipid environments. nih.gov The mechanism is thought to involve its anionic form, which is highly reactive toward free radicals. nih.gov Similarly, various pyrrolidin-2-one derivatives have shown antioxidant effects in different assays, indicating that the γ-lactam moiety can contribute to radical scavenging activity. nih.govresearchgate.netresearchgate.net The presence of the electron-donating methylthio group on the phenyl ring of this compound may influence its redox properties and potential antioxidant activity, a hypothesis that warrants experimental validation.
Radical Scavenging Properties and Redox Interactions
The chemical structure of this compound suggests potential for interaction with reactive oxygen species (ROS) primarily through its methylthio-substituted phenyl group. The sulfur atom in the methylthio (-SCH3) group can be a key player in redox reactions.
Detailed Research Findings: While direct experimental data for this compound is unavailable, studies on other sulfur-containing organic molecules, including those with thioether moieties, indicate a capacity for antioxidant action. researchgate.netresearchgate.net The sulfur atom can donate an electron to a radical, becoming a radical cation, which is often more stable than the initial radical. This ability to donate an electron allows it to neutralize damaging free radicals.
The proposed mechanism for radical scavenging by the methylthio group could involve the formation of a sulfoxide (B87167). This oxidation of the sulfur atom represents a reduction of the reactive oxygen species. The general reaction can be depicted as:
R-S-CH₃ + •OH → R-S(•)-CH₃ + OH⁻
R-S(•)-CH₃ + •OH → R-S(=O)-CH₃ + H₂O
In this hypothetical mechanism, the thioether acts as a scavenger of hydroxyl radicals (•OH), one of the most damaging ROS in biological systems.
The following table outlines the potential redox interactions based on the functional groups present in the molecule.
| Functional Group | Potential Redox Interaction | Plausible Mechanism |
| Methylthio (-SCH₃) | Radical Scavenging | Electron donation to a free radical, leading to the oxidation of the sulfur atom (e.g., to a sulfoxide). |
| Reduction of Peroxides | The thioether can be oxidized by peroxides, thereby neutralizing them. | |
| Pyrrolidinone Ring | Modulation of Electronic Properties | The amide group can influence the electron density on the attached phenyl ring, which may indirectly affect the redox potential of the methylthio group. |
It is important to note that without experimental validation through assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, this remains a theoretical assessment.
Metal Chelation Mechanisms
The structure of this compound contains potential coordination sites for metal ions, which could lead to chelation. Metal chelation can be a crucial aspect of antioxidant activity, as it sequesters transition metals like iron (Fe²⁺) and copper (Cu²⁺) that can catalyze the formation of reactive oxygen species via Fenton and Haber-Weiss reactions.
Detailed Research Findings: The primary potential metal-binding sites in this compound are the sulfur atom of the methylthio group and the oxygen atom of the pyrrolidinone carbonyl group.
Sulfur Atom: The sulfur atom in the thioether group is a soft donor atom according to Hard and Soft Acids and Bases (HSAB) theory. This suggests it would preferentially coordinate with soft or borderline metal ions such as copper (Cu⁺), silver (Ag⁺), mercury (Hg²⁺), and cadmium (Cd²⁺). The lone pair of electrons on the sulfur atom can be donated to an empty orbital of the metal ion, forming a coordinate bond. Studies on thiophene-derived compounds have demonstrated the involvement of the sulfur atom in the chelation of various transition metals. nih.gov
Carbonyl Oxygen Atom: The oxygen atom of the C=O group in the pyrrolidinone ring is a hard donor atom. It would be expected to coordinate with hard or borderline metal ions, including iron (Fe²⁺, Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺). The lone pairs on the oxygen atom can form a coordinate bond with these metals.
Amide Nitrogen Atom: The nitrogen atom in the pyrrolidinone ring is part of an amide bond. Its lone pair is generally delocalized through resonance with the carbonyl group, making it a poor ligand for metal chelation.
The potential for this compound to act as a bidentate ligand, coordinating to a single metal ion through both the sulfur and oxygen atoms, would depend on the formation of a stable chelate ring. The spatial arrangement of these atoms would be critical for such an interaction. Research on pyrrolidone thiosemicarbazone complexes has shown that the sulfur and a nitrogen atom can act as bidentate ligands to coordinate with metal ions like Co(II), Ni(II), and Cu(II). core.ac.ukresearchgate.net While the structure is different, it highlights the potential of sulfur-containing pyrrolidone derivatives to engage in metal chelation.
The following interactive table summarizes the potential metal chelation sites and their affinities based on HSAB theory.
| Potential Chelation Site | Type of Donor Atom | Potential Metal Ion Ligands (Examples) |
| Methylthio Sulfur | Soft | Cu⁺, Ag⁺, Hg²⁺, Cd²⁺ |
| Carbonyl Oxygen | Hard | Fe²⁺, Fe³⁺, Cu²⁺, Zn²⁺ |
Further preclinical investigations using techniques such as UV-Vis spectrophotometry, isothermal titration calorimetry, or NMR spectroscopy would be necessary to confirm and characterize the metal-chelating properties of this specific compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 1-[3-(Methylthio)phenyl]-2-pyrrolidinone?
- Methodological Answer :
- Nucleophilic substitution : React 3-(methylthio)phenylamine with γ-butyrolactam under acidic conditions (e.g., HCl catalysis) to form the pyrrolidinone ring .
- Pd-catalyzed cross-coupling : Use Suzuki-Miyaura coupling between a brominated pyrrolidinone precursor and 3-(methylthio)phenylboronic acid (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 105°C) .
- Challenges : Monitor for side reactions like over-alkylation or sulfur oxidation. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ ~2.5 ppm for methylthio group, δ ~3.8 ppm for pyrrolidinone protons) and FT-IR (C=O stretch at ~1680 cm⁻¹) .
- Mass spectrometry : ESI-MS (positive mode) should show [M+H]⁺ peak at m/z 223.1 .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (methylthio groups may cause irritation) .
- Ventilation : Use fume hoods due to potential vapor release during synthesis. Store in airtight containers away from oxidizers (sulfur-containing compounds are reactive) .
- First aid : For accidental exposure, rinse skin with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How does the methylthio substituent influence the compound’s reactivity in catalytic systems?
- Methodological Answer :
- Electronic effects : The electron-donating methylthio group enhances nucleophilicity at the phenyl ring, facilitating electrophilic aromatic substitution (e.g., nitration or halogenation) .
- Steric effects : Substituent position (meta vs. para) affects stereoselectivity in ring-opening reactions. Compare DFT calculations (e.g., Gaussian09) with experimental yields .
- Case study : In Pd-catalyzed C–H activation, the methylthio group directs regioselectivity—validate via X-ray crystallography (e.g., single-crystal data from analogous compounds) .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Assay standardization : Replicate assays under controlled conditions (e.g., cell lines, incubation time). For example, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase inhibition studies .
- Metabolite profiling : Use LC-MS to identify degradation products (e.g., sulfoxide derivatives) that may interfere with bioactivity .
- Data normalization : Cross-reference with structurally similar compounds (e.g., 1-[4-(methylthio)phenyl]-2-pyrrolidinone) to isolate substituent-specific effects .
Q. How can computational models predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME prediction : Use SwissADME or QikProp to estimate logP (~2.1), solubility (~0.5 mg/mL), and CYP450 inhibition (methylthio groups may enhance metabolic stability) .
- Molecular docking : Simulate binding to target proteins (e.g., dopamine D₂ receptor) using AutoDock Vina. Compare with experimental IC₅₀ values to validate models .
- Limitations : Over-reliance on homology models for novel targets—complement with SPR (surface plasmon resonance) binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
